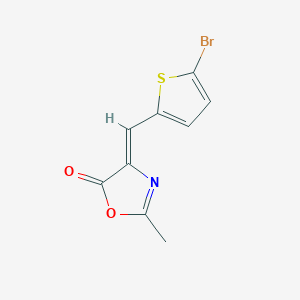
(Z)-4-((5-Bromothiophen-2-yl)methylene)-2-methyloxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-4-((5-Bromothiophen-2-yl)methylene)-2-methyloxazol-5(4H)-one is a synthetic organic compound that features a brominated thiophene ring and an oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-((5-Bromothiophen-2-yl)methylene)-2-methyloxazol-5(4H)-one typically involves the condensation of 5-bromothiophene-2-carbaldehyde with 2-methyl-4-oxazolone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-4-((5-Bromothiophen-2-yl)methylene)-2-methyloxazol-5(4H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The oxazole ring can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or alkyl halides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted thiophenes.
Oxidation Reactions: Products include thiophene sulfoxides and sulfones.
Reduction Reactions: Products include reduced oxazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-4-((5-Bromothiophen-2-yl)methylene)-2-methyloxazol-5(4H)-one is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as conductive polymers and organic semiconductors .
Wirkmechanismus
The mechanism of action of (Z)-4-((5-Bromothiophen-2-yl)methylene)-2-methyloxazol-5(4H)-one involves its interaction with specific molecular targets. The brominated thiophene ring can participate in π-π stacking interactions, while the oxazole ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Z)-4-((5-Chlorothiophen-2-yl)methylene)-2-methyloxazol-5(4H)-one
- (Z)-4-((5-Fluorothiophen-2-yl)methylene)-2-methyloxazol-5(4H)-one
- (Z)-4-((5-Methylthiophen-2-yl)methylene)-2-methyloxazol-5(4H)-one
Uniqueness
Compared to its analogs, (Z)-4-((5-Bromothiophen-2-yl)methylene)-2-methyloxazol-5(4H)-one is unique due to the presence of the bromine atom, which can enhance its reactivity and allow for further functionalization. The bromine atom also influences the electronic properties of the compound, making it distinct from its chloro, fluoro, and methyl analogs .
Eigenschaften
Molekularformel |
C9H6BrNO2S |
|---|---|
Molekulargewicht |
272.12 g/mol |
IUPAC-Name |
(4Z)-4-[(5-bromothiophen-2-yl)methylidene]-2-methyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C9H6BrNO2S/c1-5-11-7(9(12)13-5)4-6-2-3-8(10)14-6/h2-4H,1H3/b7-4- |
InChI-Schlüssel |
WWHIQAMCGHDCNY-DAXSKMNVSA-N |
Isomerische SMILES |
CC1=N/C(=C\C2=CC=C(S2)Br)/C(=O)O1 |
Kanonische SMILES |
CC1=NC(=CC2=CC=C(S2)Br)C(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-(Bromomethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12875501.png)
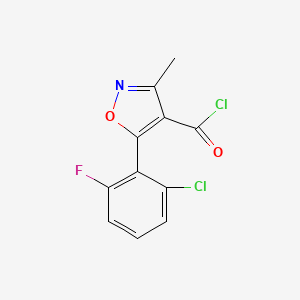
![2-(Bromomethyl)-4-methylbenzo[d]oxazole](/img/structure/B12875515.png)
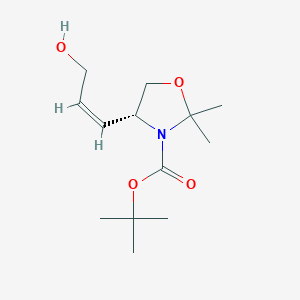
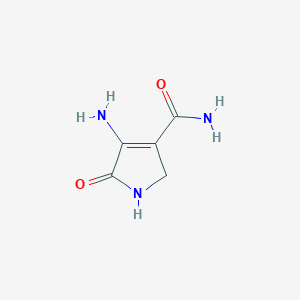
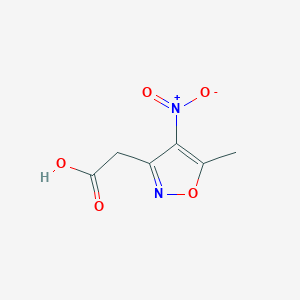
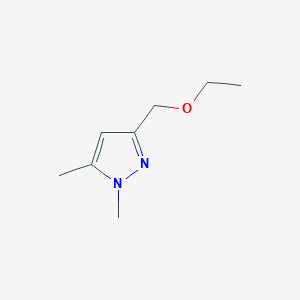
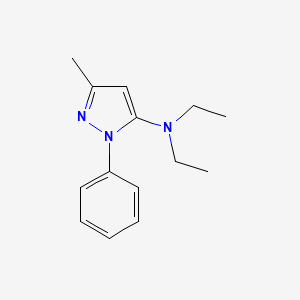
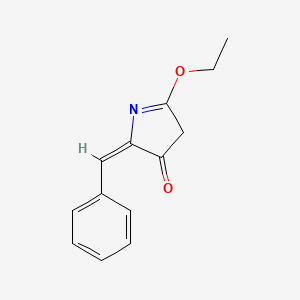
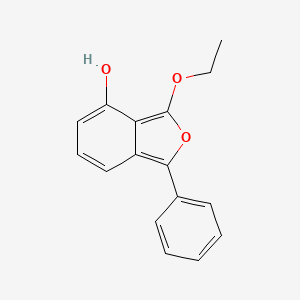
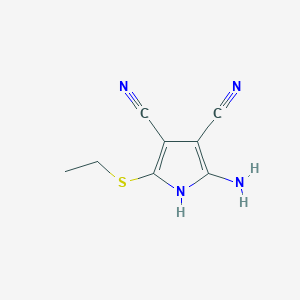
![5-(3,4,5-Trimethoxyphenyl)-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B12875566.png)
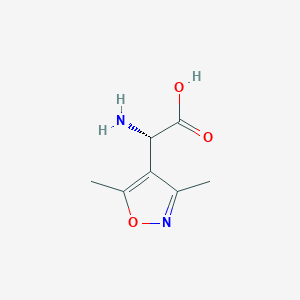
![2-Bromo-7-iodobenzo[d]oxazole](/img/structure/B12875576.png)
